molecular formula C12H21NO4 B13512295 Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Cat. No.: B13512295
M. Wt: 243.30 g/mol
InChI Key: YSXCZFYGDXWSDT-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[211]hexan-4-yl)methyl)carbamate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
  • Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
  • Tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

Uniqueness

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and carbamate functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-11-4-12(5-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15)

InChI Key

YSXCZFYGDXWSDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CO

Origin of Product

United States

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